molecular formula C9H16N2O2 B2593566 (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione CAS No. 2416217-62-2

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione

Numéro de catalogue: B2593566
Numéro CAS: 2416217-62-2
Poids moléculaire: 184.239
Clé InChI: JDRIJDPCYNFZIT-LYFYHCNISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione is a chiral 2,5-diketopiperazine (2,5-DKP) derivative of significant interest in medicinal chemistry and drug discovery. This compound features the 2,5-DKP core, which is the smallest cyclic peptide and a privileged scaffold found in numerous natural products and bioactive molecules . The specific stereochemistry defined by the (3R,6S) ring and the (2S)-butan-2-yl side chain is critical for its three-dimensional structure and its potential to interact with biological targets. The 2,5-DKP scaffold is known for its high stability against enzymolysis and conformational rigidity, making it an excellent platform for developing pharmacologically active agents . Research into 3,6-disubstituted 2,5-DKP analogues has demonstrated promising anticancer activities , with some derivatives exhibiting potent inhibitory effects against human cancer cell lines such as A549 (lung carcinoma) and Hela (cervical carcinoma) . The mechanism of action for these compounds often involves inducing apoptosis and arresting the cell cycle in the G2/M phase . Furthermore, the 2,5-DKP structure provides two pairs of hydrogen bond donors and acceptors, facilitating key interactions with enzymes and receptors . This compound is intended for research applications only, including as a building block in organic synthesis, a precursor for the development of novel therapeutics, and a tool compound for probing biological mechanisms. As a chiral piperazine-2,5-dione, it offers researchers a versatile and stable scaffold for further functionalization and exploration. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

(3R,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIJDPCYNFZIT-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

Application Note: Solid-Phase Synthesis of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione via a Controlled Cleave-and-Cyclize Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Stereochemical Decoding

The target molecule, (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione , belongs to the diketopiperazine (DKP) class of cyclic dipeptides. DKPs are highly valued in drug development due to their rigid pharmacophoric scaffolds, high resistance to proteolytic degradation, and excellent blood-brain barrier (BBB) permeability.

To synthesize this molecule via Solid-Phase Peptide Synthesis (SPPS), we must first decode its IUPAC nomenclature into its constituent amino acids:

  • Position 6: The (6S)-methyl group corresponds to the alpha-carbon and side chain of L-Alanine .

  • Position 3: The (3R)-core with a (2S)-butan-2-yl side chain indicates an amino acid with an (R)-configuration at the alpha-carbon and an (S)-configuration at the beta-carbon. This precisely identifies D-allo-Isoleucine .

Thus, the target molecule is the cyclic dipeptide Cyclo(D-allo-Ile-L-Ala) .

Strategic Experimental Design: Causality & Logic

As a Senior Application Scientist, designing a robust SPPS protocol requires anticipating and controlling side reactions. The synthesis of DKPs presents a unique challenge known as the "DKP Problem."

The "DKP Problem" and Resin Selection

In standard Fmoc-SPPS, the Fmoc deprotection of the second amino acid liberates a free N-terminal amine. Under basic conditions (e.g., 20% piperidine), this amine can undergo rapid intramolecular aminolysis with the C-terminal resin ester, prematurely cleaving the chain as a cyclic DKP[1].

While some methodologies exploit this side reaction on Wang or PEGA resins for "traceless" on-resin cyclization[2], this spontaneous cyclization is often incomplete, kinetically slow without microwave heating, and leads to variable yields.

Our Causality-Driven Approach: We employ a Controlled Cleave-and-Cyclize strategy using 2-Chlorotrityl chloride (2-CTC) resin .

  • Why 2-CTC? The extreme steric bulk of the 2-CTC trityl group physically blocks the nucleophilic attack of the N-terminal amine on the ester carbonyl, completely suppressing premature DKP formation[1].

  • The Result: This allows us to synthesize and isolate the linear dipeptide (H-D-allo-Ile-L-Ala-OH) in quantitative yield via mild acidic cleavage, followed by a highly controlled, thermodynamically driven solution-phase macrolactamization[3].

Resin Loading Order

For cyclic dipeptides, the order of amino acid loading is theoretically interchangeable. However, L-Alanine is selected as the first (C-terminal) residue .

  • Causality: L-Alanine possesses a less sterically hindered methyl side chain compared to the beta-branched D-allo-Isoleucine. This ensures a significantly higher initial nucleophilic substitution efficiency onto the bulky 2-CTC resin.

Resin_Causality Dipeptide Resin-Bound Dipeptide (Free N-terminus) Wang Wang Resin Linker (Low Steric Bulk) Dipeptide->Wang Anchored to CTC 2-CTC Resin Linker (High Steric Bulk) Dipeptide->CTC Anchored to Uncontrolled Spontaneous Aminolysis (Premature DKP Loss) Wang->Uncontrolled Base Exposure Controlled Stable Ester Bond (Controlled Synthesis) CTC->Controlled Base Exposure

Steric influence of resin selection on diketopiperazine (DKP) formation during Fmoc deprotection.

Quantitative Data & Reagent Specifications

Table 1: Standardized Equivalents and Conditions for SPPS and Cyclization

Process StepReagentEquivalentsConcentration / SolventTime / Temp
Resin Loading Fmoc-L-Ala-OH1.5 eq0.1 M in DCM2 h, 25°C
Loading Base DIPEA3.0 eqNeat addition2 h, 25°C
Resin Capping MethanolExcessDCM/MeOH/DIPEA (8:1:1)30 min, 25°C
Fmoc Deprotection 20% PiperidineExcess20% v/v in DMF2 × 10 min, 25°C
Coupling Fmoc-D-allo-Ile-OH3.0 eq0.2 M in DMF1 h, 25°C
Activator HATU2.9 eq0.2 M in DMF1 h, 25°C
Coupling Base DIPEA6.0 eqNeat addition1 h, 25°C
Mild Cleavage 1% TFAExcess1% v/v in DCM5 × 3 min, 25°C
Cyclization HATU / DIPEA1.2 eq / 3.0 eqDilute DMF (2 mM)12 h, 25°C

Self-Validating Protocol

Phase 1: Solid-Phase Assembly of the Linear Dipeptide
  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a fritted SPPS reaction vessel. Swell in anhydrous Dichloromethane (DCM) for 30 minutes to expand the polystyrene matrix and maximize pore accessibility[4].

  • C-Terminal Loading: Dissolve 1.5 mmol of Fmoc-L-Ala-OH in 15 mL of DCM. Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Add the solution to the resin and agitate for 2 hours.

  • Capping: To prevent future truncation sequences, cap unreacted 2-CTC sites by adding 2 mL of a DCM/MeOH/DIPEA (8:1:1) solution. Agitate for 30 minutes, then wash thoroughly with DMF (5 ×) and DCM (5 ×).

  • First Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.

    • Self-Validation: Perform a Kaiser test. The resin beads should turn dark blue, confirming the presence of the free primary amine of L-Alanine.

  • N-Terminal Coupling: Pre-activate Fmoc-D-allo-Ile-OH (3.0 mmol) with HATU (2.9 mmol) and DIPEA (6.0 mmol) in 15 mL DMF for 3 minutes. Add to the resin and agitate for 1 hour.

    • Self-Validation: Perform a Kaiser test. The beads must remain yellow (negative), confirming complete amide bond formation[5].

  • Final Fmoc Deprotection: Repeat Step 4 to expose the N-terminal amine of D-allo-Isoleucine. Wash extensively with DMF, then DCM, and dry the resin under vacuum.

Phase 2: Mild Cleavage and Solution-Phase Macrolactamization
  • Mild Acidic Cleavage: Treat the dried resin with 1% Trifluoroacetic acid (TFA) in DCM (10 mL) for 3 minutes. Filter the cleavage cocktail into a flask containing 1 mL of DIPEA (to immediately neutralize the TFA and prevent side reactions). Repeat this short cleavage step 4 more times.

    • Causality: 1% TFA is sufficient to cleave the hyper-acid-labile 2-CTC ester bond without requiring harsh scavengers[4].

  • Isolation: Evaporate the neutralized DCM under reduced pressure to yield the crude linear dipeptide, H-D-allo-Ile-L-Ala-OH.

  • Solution-Phase Cyclization: Dissolve the linear dipeptide in 500 mL of DMF to achieve a highly dilute concentration (~2 mM).

    • Causality: High dilution principles heavily favor intramolecular head-to-tail macrolactamization over intermolecular oligomerization[3].

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the stirring solution. Allow the reaction to proceed at room temperature for 12 hours.

  • Workup: Remove DMF under high vacuum. Redissolve the residue in Ethyl Acetate, wash sequentially with 5% NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure target DKP.

SPPS_Workflow A 1. 2-CTC Resin Preparation (Swelling in DCM) B 2. C-Terminal Loading (Fmoc-L-Ala-OH, DIPEA) A->B C 3. Fmoc Deprotection (20% Piperidine in DMF) B->C D 4. N-Terminal Coupling (Fmoc-D-allo-Ile-OH, HATU) C->D E 5. Final Fmoc Deprotection (20% Piperidine in DMF) D->E F 6. Mild Acidic Cleavage (1% TFA in DCM) E->F G 7. Linear Dipeptide Isolation (H-D-allo-Ile-L-Ala-OH) F->G H 8. Macrolactamization (HATU, DIPEA, High Dilution) G->H I 9. Target DKP Cyclo(D-allo-Ile-L-Ala) H->I

Workflow for the controlled solid-phase synthesis and solution-phase cyclization of the target DKP.

Analytical Characterization

  • LC-MS: Analyze the final product via ESI-MS. The expected exact mass for C9H16N2O2 is 184.12 Da. Look for the [M+H]⁺ peak at m/z 185.1.

  • Stereochemical Integrity: Because the cyclization is performed at room temperature using HATU, epimerization at the C3 or C6 chiral centers is virtually eliminated compared to historical high-heat reflux methods.

Sources

In Vivo Evaluation of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione: A Strategic Protocol for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vivo evaluation of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione, a cyclic dipeptide (CDP) derived from isoleucine and alanine, hereafter referred to as CDP-AI. Cyclic dipeptides are a class of compounds known for their high metabolic stability and diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2][3][4] This document outlines a phased, logic-driven preclinical testing strategy, beginning with essential pharmacokinetic and toxicological assessments before proceeding to targeted efficacy studies. The protocols herein are designed to be self-validating and are grounded in established methodologies and regulatory expectations, providing a robust pathway for advancing novel CDP candidates like CDP-AI from discovery to potential clinical development.

Strategic Overview of the In Vivo Testing Cascade

The preclinical evaluation of a new chemical entity is a systematic process designed to characterize its safety and activity profile before human trials. The proposed strategy for CDP-AI follows a tiered approach: first, understanding its behavior in a biological system (pharmacokinetics); second, establishing its safety profile (toxicology); and third, evaluating its therapeutic potential in relevant disease models (efficacy). This progression ensures that resources are used efficiently and that a comprehensive data package is built to support an Investigational New Drug (IND) application.[5][6]

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Safety Evaluation cluster_2 Phase 3: Efficacy Modeling PK Pharmacokinetics (PK) & Bioavailability Studies Tox_Acute Acute Toxicity & Dose-Range Finding PK->Tox_Acute Determines initial dose range Tox_Subchronic Sub-chronic (28-Day) Repeated-Dose Toxicology Tox_Acute->Tox_Subchronic Informs dose selection for repeated studies Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Tox_Subchronic->Safety_Pharm Efficacy_Neuro Neuroprotection Model (e.g., TBI) Tox_Subchronic->Efficacy_Neuro Establishes safe dose for efficacy studies Efficacy_Inflam Anti-inflammatory Model (e.g., Paw Edema) Tox_Subchronic->Efficacy_Inflam Establishes safe dose for efficacy studies

Figure 1: Recommended In Vivo Testing Workflow for CDP-AI.

Animal Models, Husbandry, and Ethical Considerations

The selection of an appropriate animal model is critical for the translatability of preclinical data.[7][8] For a small molecule like CDP-AI, initial studies should commence in rodent models.

  • Recommended Species:

    • Mice: Strains such as C57BL/6 are frequently used for initial efficacy screening in neuroprotection and inflammation models due to their well-characterized genetics and the availability of transgenic variants.[1][9]

    • Rats: Sprague-Dawley or Wistar rats are preferred for toxicology and pharmacokinetic studies. Their larger size facilitates serial blood sampling and more detailed physiological measurements.[8][9]

  • Ethical Conduct: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Protocols should adhere to the guidelines outlined in the Guide for the Care and Use of Laboratory Animals (National Research Council).[1] Animals should be housed in a controlled environment (12-hour light/dark cycle, stable temperature and humidity) with ad libitum access to food and water, unless otherwise specified by the protocol.[9]

Protocol: Pharmacokinetic (PK) and Oral Bioavailability Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and oral bioavailability of CDP-AI in rats. The stability of the diketopiperazine ring structure often confers resistance to enzymatic degradation, making oral bioavailability a key parameter to assess.[10][11]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein.

    • Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg).

  • Formulation: CDP-AI should be dissolved in a suitable vehicle (e.g., saline, 0.5% methylcellulose, or 10% DMSO in corn oil). The same vehicle should be used for both routes where possible.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail or saphenous vein at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[9]

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of CDP-AI in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC(0-t) Area under the plasma concentration-time curveRepresents total drug exposure over time
t1/2 Half-lifeDetermines dosing interval and time to steady state
CL ClearanceMeasures the body's efficiency in eliminating the drug
Vd Volume of distributionIndicates the extent of drug distribution into tissues
F% Oral BioavailabilityPercentage of oral dose that reaches systemic circulation

Protocols: Toxicology and Safety Assessment

Toxicology studies are mandatory to identify potential adverse effects and to establish a safe dose for clinical trials.[12][13]

Acute Toxicity (Dose-Range Finding)

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of CDP-AI.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per dose group).

  • Dosing: Administer single, escalating doses of CDP-AI via the intended clinical route (e.g., oral gavage). Start with a low dose and increase in subsequent groups (e.g., 10, 100, 500, 1000, 2000 mg/kg).

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality, intensively for the first 4 hours and then daily for 14 days. Record body weights pre-dose and on days 7 and 14.[9]

  • Endpoint: At day 14, euthanize all animals and perform a gross necropsy. Collect major organs for histopathological examination, especially from animals exhibiting signs of toxicity.[12]

Sub-chronic (28-Day) Repeated-Dose Toxicity

Objective: To evaluate the toxicological profile of CDP-AI following daily administration over 28 days.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per dose group). A satellite group (n=5 per sex) may be included for toxicokinetic (TK) analysis.

  • Dosing: Administer CDP-AI daily for 28 days at three dose levels (low, mid, high) plus a vehicle control group. Doses are selected based on the acute toxicity results.

  • In-life Monitoring:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

    • Ophthalmological examinations (pre-study and end of study).

    • Blood collection for hematology and clinical chemistry at termination.[9]

  • Terminal Procedures: At day 29, euthanize animals and perform a full necropsy. Record organ weights and collect a comprehensive set of tissues for histopathology.

Table 2: Summary of Toxicology Study Designs

Study TypeSpeciesDurationDosingKey EndpointsRegulatory Guideline
Acute Toxicity Rat14 DaysSingle DoseMTD, Clinical Signs, Gross PathologyOECD 420/423
Sub-chronic Toxicity Rat28 DaysDailyClinical Pathology, Organ Weights, HistopathologyOECD 407
Safety Pharmacology Rat/MouseAcuteSingle DoseCNS, Cardiovascular, Respiratory FunctionICH S7A

Protocols: Efficacy (Pharmacodynamic) Studies

Based on the known biological activities of related cyclic dipeptides, which include neuroprotective and anti-inflammatory effects, the following efficacy models are proposed.[2][14][15][16]

Model 1: Neuroprotection in a Traumatic Brain Injury (TBI) Model

Rationale: Several cyclic dipeptides have demonstrated significant neuroprotective activity in models of neuronal injury and TBI.[14][17] The Controlled Cortical Impact (CCI) model is a highly reproducible method for inducing a focal brain injury.

Objective: To assess the ability of CDP-AI to improve functional outcomes and reduce lesion volume following TBI in mice.

G cluster_0 Pre-Surgery cluster_1 Day 0: Injury & Treatment cluster_2 Post-Surgery Monitoring Acclimatize Acclimatize Mice (7 days) Baseline Baseline Behavioral Testing (e.g., MWM) Acclimatize->Baseline Surgery CCI Surgery (Injury Induction) Baseline->Surgery Treatment Administer CDP-AI or Vehicle (e.g., 30 min post-injury) Surgery->Treatment Behavior Behavioral Testing (Days 1-14) Treatment->Behavior Terminal Terminal Procedures (Day 14) Behavior->Terminal

Figure 2: Experimental Workflow for the CCI Traumatic Brain Injury Model.

Methodology:

  • Animal Model: Male C57BL/6 mice (10-12 weeks old).

  • Groups: Sham (craniotomy only), Vehicle (TBI + vehicle), CDP-AI low dose, CDP-AI high dose.

  • CCI Procedure: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the parietal cortex. Induce a cortical impact using a pneumatically controlled impactor device.

  • Treatment: Administer CDP-AI or vehicle intravenously or intraperitoneally at a set time post-injury (e.g., 30 minutes, 1 hour).[17] Dosing may be repeated daily for a set period.

  • Behavioral Assessments:

    • Motor Function: Assess using tests like the beam walk or rotarod on days 1-7 post-injury.[17]

    • Cognitive Function: Evaluate spatial learning and memory using the Morris Water Maze (MWM) from days 7-13 post-injury.[17]

  • Terminal Analysis: On day 14, euthanize the animals. Perfuse the brains and collect them for analysis of lesion volume using histological staining (e.g., Cresyl Violet).

Model 2: Anti-Inflammation in a Carrageenan-Induced Paw Edema Model

Rationale: This is a classic and highly reproducible model of acute inflammation, widely used for screening potential anti-inflammatory agents.[16][18] The mechanism involves the release of inflammatory mediators like prostaglandins and cytokines.

Objective: To evaluate the acute anti-inflammatory activity of CDP-AI in rats.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Groups: Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and multiple dose groups of CDP-AI (e.g., 10, 30, 100 mg/kg).

  • Procedure:

    • Administer CDP-AI or control compounds orally 60 minutes before the carrageenan challenge.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100.

Potential Mechanism of Action: Modulating Cellular Stress and Inflammation

Many cyclic dipeptides exert their protective effects by modulating key intracellular signaling pathways.[15] A primary mechanism involves the activation of the Nrf2 pathway, which upregulates antioxidant genes, and the inhibition of the pro-inflammatory NF-κB pathway.[15][19] Investigating these pathways in vitro or via ex vivo tissue analysis from efficacy studies can provide crucial mechanistic insights.

G Stress Oxidative Stress Inflammatory Stimuli Nrf2 Nrf2 Activation Stress->Nrf2 NFkB NF-κB Inhibition Stress->NFkB CDPAI CDP-AI CDPAI->Nrf2 Activates CDPAI->NFkB Inhibits Antioxidant Antioxidant & Cytoprotective Genes (e.g., HO-1) Nrf2->Antioxidant Upregulates Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation Upregulates Outcome Neuroprotection & Reduced Inflammation Antioxidant->Outcome Inflammation->Outcome

Figure 3: Hypothetical Signaling Pathways Modulated by CDP-AI.

Conclusion

This application note provides a structured, multi-phase approach for the comprehensive in vivo evaluation of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione (CDP-AI). By systematically characterizing its pharmacokinetic profile, establishing a robust safety margin, and demonstrating efficacy in well-validated disease models, researchers can generate the critical data necessary to support its advancement as a potential therapeutic candidate. The inherent stability and diverse bioactivity of the cyclic dipeptide scaffold make CDP-AI a promising compound for further investigation.

References

  • Dolan, E. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful? Vertex AI Search.
  • Li, Y., et al. (2025). In Vivo Atlas of Neuroprotective Cyclic Dipeptides Derived from Food Gelatin Using Peptidomics and Feature-Based Molecular Networking. Journal of Agricultural and Food Chemistry.
  • Faden, A.I., et al. (2005). Neuroprotective effects of novel small peptides in vitro and after brain injury. Neurobiology of Disease.
  • BenchChem. (2025). Neuroprotective Effects of Cyclic Dipeptides: A Technical Guide on Cyclo(Pro-Leu) and Related Compounds. BenchChem.
  • Gevaerd, M.S., et al. (2018). Animal models of neurodegenerative diseases. Dementia & Neuropsychologia.
  • Pardeshi, T., et al. (2021). A Review on Neurodegenerative Diseases with their Suitable Animal Models. International Journal of Pharmaceutical Quality Assurance.
  • Faden, A.I., et al. (2003). Neuroprotective and nootropic actions of a novel cyclized dipeptide after controlled cortical impact injury in mice. Journal of Cerebral Blood Flow & Metabolism.
  • Ferro, J.N., et al. (2015). Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice. British Journal of Pharmacology.
  • Li, X.J. (2023). Animal models for research on neurodegenerative diseases. Ageing and Neurodegenerative Diseases.
  • Kumar, A., et al. (2025). Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. Food Chemistry.
  • NorthEast BioLab. (2026). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. NorthEast BioLab.
  • Fox, M.A., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience.
  • Yang, X., et al. (2018). Anti-Inflammatory Effects of Orally Administered Dipeptide JBP 485 in Rats and Mice. Modern Applied Bioequivalence & Bioavailability.
  • U.S. Food and Drug Administration. (2010). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Center for Drug Evaluation and Research (CDER). (2023). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA.
  • Bellezza, I., et al. (2020). Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro). Molecules.
  • BenchChem. (2025). Application Notes and Protocols for In-Vivo Testing of Ethoxazene. BenchChem.
  • U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA.
  • PPD. (2023). Preclinical Studies in Drug Development. PPD.
  • Lexin, M., et al. (2017). Efficacy of Bioactive Cyclic Peptides in Rheumatoid Arthritis: Translation from In Vitro to In Vivo Models. Molecules.
  • Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs.
  • Dobrev, N., et al. (2025). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Journal of Experimental Botany.
  • Camarero, J.A., et al. (2005). In vivo production of cyclic peptides for inhibiting protein-protein interaction. Google Patents.
  • Borthwick, A.D., et al. (2006). 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency. Journal of Medicinal Chemistry.
  • Noble Life Sciences. (2022). Preclinical Toxicology Considerations for Successful IND Application. Noble Life Sciences.
  • Altasciences. (2022). SMALL MOLECULE SAFETY ASSESSMENT. Altasciences.
  • Prior, H., et al. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology.
  • Al-Obeidi, F., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Heliyon.
  • BenchChem. (2025). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. BenchChem.
  • PubChem. (n.d.). (3S,6S)-3-((2S)-butan-2-yl)-6-methylpiperazine-2,5-dione. National Center for Biotechnology Information.
  • PubChem. (n.d.). (3S,6S)-3-[(2S)-butan-2-yl]-6-(2-methylpropyl)piperazine-2,5-dione. National Center for Biotechnology Information.
  • Hedin, P.A., et al. (1994). Biological activity of (3R,5S,6R)- and (3S,5R,6S)-3,5-dimethyl-6-(methylethyl)-3,4,5,6-tetrahydropyran-2-one, a pheromone ofMacrocentrus grandii (Goidanich) (Hymenoptera: Braconidae). Journal of Chemical Ecology.
  • Kale, M.G., et al. (2023). De novo development of small cyclic peptides that are orally bioavailable. Nature Chemical Biology.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences.
  • Pokorná, M., et al. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Molecules.
  • Chen, Y., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules.
  • Giessen, T.W., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Marine Drugs.
  • European Medicines Agency. (2001). Piperazine Summary Report (3). EMA.
  • Pokorná, M., et al. (2025). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. ResearchGate.
  • Chen, C.Y., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications.
  • Kumar, A., et al. (2023). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth troubleshooting for the crystallization of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione, a chiral diketopiperazine (DKP). The successful isolation of this molecule as a pure, crystalline solid is critical for its use in research and development. This document addresses common challenges, explains the underlying chemical principles, and provides validated protocols to guide your experimental work.

Frequently Asked Questions (FAQs) & Initial Assessment

Before attempting a large-scale crystallization, a proper initial assessment can prevent many common failures.

Q1: My compound won't crystallize at all. What is the most common reason for this failure?

The primary reason for persistent crystallization failure is often the purity of the starting material. Even small amounts of impurities, such as diastereomers, residual solvents, or reaction byproducts, can act as "crystal growth inhibitors." They disrupt the ordered packing of molecules required to form a stable crystal lattice, often leading to the formation of oils or preventing precipitation entirely.

Recommendation: Before proceeding, rigorously assess the purity of your crude product using methods like ¹H NMR, LC-MS, and chiral HPLC. If impurities are detected, purification by column chromatography is strongly advised before attempting crystallization.

Q2: How should I select a suitable solvent system for this specific molecule?

Solvent selection is a critical parameter that dictates the success of crystallization. The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures. For (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione, which contains both nonpolar aliphatic groups (sec-butyl, methyl) and hydrogen-bonding amide functionalities, a combination of polar and nonpolar solvents is often effective.

A systematic screening on a small scale (5-10 mg) is the most reliable method. The process involves identifying a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble.[1] Crystallization is then induced by either cooling a saturated solution or by the controlled addition of the anti-solvent.[2][3]

Table 1: Suggested Solvents and Anti-Solvents for Initial Screening

Solvent Class"Good" Solvents (Higher Polarity)"Poor" / Anti-Solvents (Lower Polarity)Rationale & Comments
Alcohols Methanol, Ethanol, Isopropanoln-Heptane, n-Hexane, CyclohexaneAlcohols can engage in hydrogen bonding with the DKP core. Heptane is an excellent, non-polar anti-solvent.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFn-Heptane, Di-isopropyl etherTHF is a good starting point. Be aware of potential peroxide formation in aged THF.
Esters Ethyl Acetate, Isopropyl Acetaten-Heptane, n-HexaneEsters offer moderate polarity and are excellent for creating a steep solubility curve.
Ketones AcetoneWater, n-HeptaneAcetone is a strong solvent. Water can act as an anti-solvent if the compound is sufficiently nonpolar.
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF)Water, tert-Butyl methyl ether (MTBE)Use DMF or DMSO with caution as they can form stable solvates, incorporating solvent into the crystal lattice.[4]

Troubleshooting Common Crystallization Problems

This section provides a systematic guide to resolving specific issues encountered during crystallization experiments.

Problem 1: No Crystals Form Upon Cooling
  • Symptom: The solution remains clear and homogeneous even after prolonged cooling, including in an ice bath or freezer.

  • Scientific Rationale: This indicates that the solution is subsaturated, meaning the concentration of the solute is below its solubility limit at that temperature. Alternatively, the solution may be supersaturated, but the energy barrier for nucleation (the formation of initial crystal seeds) has not been overcome.

  • Troubleshooting Protocol:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[5] The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.

    • Add a Seed Crystal: If you have a previously isolated crystal of the pure compound, add a tiny speck to the cold solution.[6] This bypasses the nucleation step and provides a template for crystal growth. This is the most effective method for initiating crystallization.

    • Increase Concentration: If nucleation cannot be induced, the solution is likely subsaturated. Gently warm the solution and remove a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the more concentrated solution to cool slowly.[5]

    • Attempt Anti-Solvent Addition: If a single solvent system fails, use an anti-solvent. Dissolve the compound in a minimal amount of a "good" solvent. Slowly add a "poor" solvent dropwise with stirring until persistent cloudiness is observed, then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[1]

Problem 2: The Compound "Oils Out"
  • Symptom: Instead of forming solid crystals, the compound separates as a dense, often sticky, liquid phase.

  • Scientific Rationale: "Oiling out," or liquid-liquid phase separation, occurs when a highly supersaturated solution is cooled below the saturation point but remains above the melting point of the solid form (or a melting point depressed by impurities).[7] This is common when cooling is too rapid or when significant impurities are present.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add more of the "good" solvent (10-20% increase in volume) to reduce the degree of supersaturation at any given temperature.[5]

    • Drastically Reduce Cooling Rate: Slow cooling is paramount. After dissolving the compound at an elevated temperature, allow the flask to cool to room temperature on the benchtop, insulated by a cloth or paper towels. Do not place it directly in an ice bath. Slow cooling ensures that the system has time to nucleate and grow an ordered solid lattice rather than crashing out as a disordered liquid.[6]

    • Change Solvent System: Select a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound, it will always oil out.

    • Re-purify the Material: Oiling out is a strong indicator of impurities. If the issue persists, purify the material via chromatography before re-attempting crystallization.

Problem 3: Formation of Fine Powder or Small Needles
  • Symptom: The compound crashes out of solution rapidly as a very fine powder or a mass of tiny needles. This material is often low-density and difficult to filter and wash effectively.

  • Scientific Rationale: This is the result of excessively rapid nucleation caused by a very high level of supersaturation. When the solution becomes supersaturated too quickly, countless nuclei form simultaneously, leaving insufficient solute in the solution for them to grow into larger crystals.

  • Troubleshooting Protocol:

    • Increase Solvent Volume: Similar to troubleshooting oiling out, use more solvent to create a less concentrated solution. This lowers the supersaturation level at any given temperature, favoring slower growth on existing nuclei over new nucleation.[6]

    • Employ a Controlled Cooling Profile: Instead of simply allowing the flask to cool on the bench, use a temperature-controlled bath to cool the solution at a slow, linear rate (e.g., 5-10 °C per hour). This level of control is crucial for obtaining large, well-defined crystals. For chiral molecules, controlled cooling can be essential to prevent nucleation of the undesired enantiomer or diastereomer.[8]

    • Optimize Anti-Solvent Addition: When using an anti-solvent method, the rate of addition is a critical parameter.[3] Add the anti-solvent very slowly (dropwise) to a vigorously stirred solution of the compound. This maintains a low level of local supersaturation, promoting growth over nucleation.

Problem 4: Inconsistent Crystal Form (Suspected Polymorphism)
  • Symptom: Different crystallization experiments produce solids with varying appearances (e.g., needles vs. plates), melting points, or spectroscopic (e.g., solid-state IR) and diffraction (XRPD) patterns.

  • Scientific Rationale: This is a classic sign of polymorphism, the ability of a compound to crystallize into different solid-state structures or "polymorphs".[9][10] These different forms can have distinct physical properties, including solubility, stability, and bioavailability, making control over polymorphism a critical aspect of drug development.[11] The final polymorphic form is determined by both thermodynamic and kinetic factors during crystallization.[9][12]

  • Troubleshooting Protocol:

    • Standardize the Crystallization Protocol: To obtain a consistent polymorphic form, you must rigorously control all parameters: solvent choice, concentration, cooling rate, agitation speed, and final temperature.

    • Characterize the Solid Form: Use analytical techniques to identify which form you have.

      • Powder X-ray Diffraction (PXRD): The definitive method for identifying different polymorphs, as each will have a unique diffraction pattern.[11]

      • Differential Scanning Calorimetry (DSC): Can distinguish polymorphs by their different melting points and enthalpies of fusion.[12]

      • Thermogravimetric Analysis (TGA): Useful for identifying solvates by showing mass loss at specific temperatures.

    • Perform a Polymorph Screen: Intentionally crystallize the compound from a wide range of solvents (see Table 1) and under various conditions (e.g., fast vs. slow cooling, anti-solvent vs. evaporation) to deliberately produce and identify potential polymorphs. This allows you to define the conditions needed to produce the desired (often the most thermodynamically stable) form reliably.

Key Experimental Protocols

Protocol A: Controlled Cooling Crystallization
  • In an appropriately sized Erlenmeyer flask, add the crude (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione.

  • Add a suitable solvent (e.g., isopropanol) portion-wise while heating the mixture with stirring (e.g., in a water bath) until the solid is completely dissolved. Note the total volume of solvent used.

  • Add an additional 5-10% volume of solvent to ensure the solution does not become saturated prematurely upon cooling.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.

  • If crystals do not form, induce nucleation using the methods described in Problem 1.

  • Once crystallization is established, place the flask in an ice bath for at least one hour to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol B: Anti-Solvent Crystallization
  • Dissolve the compound in the minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • With vigorous stirring, add a miscible "poor" solvent (e.g., n-heptane) dropwise using an addition funnel or syringe pump.

  • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy).

  • If necessary, add a few drops of the "good" solvent to clarify the solution slightly.

  • Allow the solution to stand, letting the crystals grow slowly. Agitation may be required.

  • Cool the mixture in an ice bath to maximize yield, then filter, wash with the anti-solvent, and dry.

Visual Workflow & Diagrams

Troubleshooting Logic for Crystallization Failure

The following diagram outlines a decision-making workflow for addressing common crystallization challenges.

G start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals success Success: Filter, Wash, Dry check_crystals->success Yes no_crystals Problem: No Crystals (Clear Solution) check_crystals->no_crystals No (Clear) oiling_out Problem: Oiling Out (Liquid Layer) check_crystals->oiling_out No (Oil) fine_powder Problem: Fine Powder (Rapid Crash-out) check_crystals->fine_powder No (Powder) ts_seed Action: 1. Scratch Flask 2. Add Seed Crystal no_crystals->ts_seed Try First ts_concentrate Action: Increase Concentration no_crystals->ts_concentrate If Seeding Fails ts_add_solvent Action: 1. Re-heat & Dilute 2. Cool Slower oiling_out->ts_add_solvent Try First ts_purify Action: Re-purify Material (Chromatography) oiling_out->ts_purify If Persists ts_slow_growth Action: 1. Use More Solvent 2. Slower Cooling Profile 3. Slower Anti-Solvent Addition fine_powder->ts_slow_growth ts_seed->cool ts_concentrate->cool ts_add_solvent->cool ts_slow_growth->cool

Caption: A decision-tree diagram for troubleshooting common crystallization outcomes.

References

  • Nishka Research. Characterization of Polymorphic Forms (Polymorphism). [Link]

  • Kloster, R. A., Carducci, M. D., & Mash, E. A. (2003). Organic Crystal Engineering with Piperazine-2,5-diones. 4. Crystal Packing of Piperazinediones Derived from 2-Amino-7-cyano-4-methoxyindan-2-carboxylic Acid. The Journal of Organic Chemistry, 68(4), 1475-1482. [Link]

  • Li, H., et al. (2020). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ijprajournal. [Link]

  • Nagy, Z. K., & Braatz, R. D. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT DSpace. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Al-Hilali, S., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. [Link]

  • The International Journal of Engineering and Science (IJES). (2016). Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. theijes.com. [Link]

  • ResearchGate. (2019). Anti-Solvent Crystallization. [Link]

  • ResearchGate. (2003). CRYSTALLIZATION | Polymorphism. [Link]

  • Royal Society of Chemistry. (2020). Continuous Enantioselective Crystallization of Chiral Compounds. pubs.rsc.org. [Link]

  • Elix, J. A., et al. (1989). Conformational Studies of Some Piperazine-2,5-Diones. Australian Journal of Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Mash, E. A. (2014). Crystal engineering with 1,4-piperazine-2,5-diones. CrystEngComm. [Link]

  • Salvi, F., et al. (2022). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. PMC. [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • Mazzotti, M., et al. (2015). Continuous Preferential Crystallization of Chiral Molecules. ACS Publications. [Link]

  • ResearchGate. (2018). Crystallization of Chiral Molecules. [Link]

  • University of Texas at Dallas. SOP: CRYSTALLIZATION. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

Sources

Technical Support Center: Synthesis & Impurity Control for (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereochemically pure synthesis of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione. This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up of this chiral diketopiperazine (DKP). Our focus is to provide in-depth, actionable troubleshooting advice to anticipate and minimize the formation of critical impurities, ensuring the highest standards of product quality.

Introduction: The Challenge of Stereochemical Purity

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione is a cyclic dipeptide with three defined stereocenters. Its synthesis, typically involving the coupling and cyclization of D-Isoleucine and L-Alanine derivatives, presents a significant challenge in maintaining stereochemical integrity. The primary impurities encountered during synthesis are diastereomers, which often exhibit similar physical properties, making their removal difficult and costly at scale.

This guide provides a structured approach to identifying the root causes of impurity formation and implementing effective control strategies.

Visualizing the Synthesis and Primary Impurity Pathway

A robust understanding of the reaction pathway and potential side reactions is fundamental. The following diagrams illustrate the intended synthesis and the most critical impurity-forming mechanism: epimerization.

Diagram 1: Synthetic Pathway

cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Product D-Isoleucine Methyl Ester D-Isoleucine Methyl Ester Coupling Peptide Coupling (e.g., DCC/HOBt) D-Isoleucine Methyl Ester->Coupling L-Alanine Methyl Ester L-Alanine Methyl Ester L-Alanine Methyl Ester->Coupling Deprotection Amine Deprotection (if applicable) Coupling->Deprotection Linear Dipeptide Intermediate Cyclization Intramolecular Cyclization (Thermal or Base-catalyzed) Deprotection->Cyclization Target_DKP (3R,6S)-3-[(2S)-Butan-2-yl]-6- methylpiperazine-2,5-dione Cyclization->Target_DKP

Caption: General synthesis workflow for the target diketopiperazine.

Diagram 2: Mechanism of Epimerization

Start Activated Amino Acid Ester (Correct Stereocenter) Intermediate Planar Enolate/ Oxazolinone Intermediate Start->Intermediate α-proton abstraction Base Base (e.g., DIEA, NMM) or High Temperature Base->Intermediate End Racemized Amino Acid Ester (Mixture of Stereocenters) Intermediate->End Reprotonation

Caption: Primary mechanism for racemization at the α-carbon.[1][2]

Troubleshooting Guide: Diastereomeric Impurities

The most significant challenge in this synthesis is controlling the formation of diastereomers, primarily the (3S,6S), (3R,6R), and (3S,6R) isomers. Their presence indicates that epimerization has occurred at one or both of the amino acid α-carbons during the process.

Question: My final product is contaminated with the (3S,6S) diastereomer. What is the likely cause and how can I prevent it?

Answer: The presence of the (3S,6S) diastereomer indicates that the D-Isoleucine precursor (which should provide the 'R' stereocenter at C3) has epimerized to L-Isoleucine (providing an 'S' stereocenter). This is a common issue in peptide synthesis, driven by the activation of the carboxyl group which increases the acidity of the α-proton.[3][4]

Root Cause Analysis & Mitigation Strategies:

1. Cause: Over-activation or Harsh Coupling Conditions

  • Explanation: The formation of peptide bonds requires activating the carboxylic acid. This activation makes the α-hydrogen more susceptible to being removed by a base, leading to racemization through a planar intermediate.[2]

  • Troubleshooting Protocol:

    • Select Appropriate Coupling Reagents: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide) are effective. Crucially, they should be used with racemization-suppressing additives.[1]

    • Incorporate Additives: Additives such as HOBt (Hydroxybenzotriazole) or its derivatives are essential. They act as activated ester intermediates, which are less prone to racemization than the primary activated species.[3]

    • Control Stoichiometry: Use near-stoichiometric amounts of the coupling reagent. Excess activator can lead to side reactions and increase the risk of epimerization.

    • Temperature Control: Perform the coupling reaction at a reduced temperature. Start the activation at 0°C and allow the reaction to slowly warm to room temperature. Monitor the reaction closely for completion to avoid prolonged exposure to activating conditions.

2. Cause: Inappropriate Base Selection or Excess Base

  • Explanation: An organic base is often required during coupling, especially if starting from amino acid salts. Strong or sterically unhindered bases can readily abstract the acidic α-proton from the activated amino acid.[2]

  • Troubleshooting Protocol:

    • Choose the Right Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA). For reactions particularly sensitive to racemization, a weaker base such as N-methylmorpholine (NMM) is a better choice.[1]

    • Limit Base Quantity: Use the minimum amount of base necessary, typically one equivalent for hydrochloride salts. Excess base significantly increases the rate of epimerization.

3. Cause: High Temperature During Cyclization

  • Explanation: The final ring-closing step to form the diketopiperazine can be promoted by heat. However, excessive temperatures, especially under basic or acidic conditions, can cause epimerization in the linear dipeptide intermediate before or during cyclization.

  • Troubleshooting Protocol:

    • Optimize Cyclization Temperature: Determine the minimum temperature required for efficient cyclization. This is often achieved by heating the dipeptide methyl ester in a high-boiling solvent like toluene or xylene with acetic acid as a catalyst.[5]

    • Consider Alternative Cyclization Methods: Microwave-assisted synthesis can sometimes promote rapid cyclization at lower overall thermal exposure.[6] Base-mediated cyclization (e.g., using ammonia in methanol) can proceed at room temperature, minimizing the risk of thermal epimerization.[7]

Parameter Standard Condition (High Risk) Recommended Condition (Low Risk) Rationale
Coupling Reagent Carbodiimide aloneCarbodiimide (DCC, DIC) + HOBtHOBt forms a less reactive, more stable activated ester, suppressing racemization.[3]
Temperature Room Temperature or >25°C0°C to Room TemperatureLower temperature reduces the rate of proton abstraction and subsequent epimerization.
Base Strong, unhindered bases (e.g., TEA)Hindered bases (DIEA) or weaker bases (NMM)Reduces the rate of α-proton abstraction from the activated amino acid.[1][2]
Cyclization High thermal heating (>120°C)Moderate heating or room temperature methodsMinimizes thermal energy that can overcome the barrier for epimerization.[6][7]

Analytical Control Strategy

Proactive monitoring is essential for successful scale-up. Do not wait until the final product to discover a purity issue.

Question: How can I effectively monitor for diastereomeric impurities during my process?

Answer: Implementing in-process controls (IPCs) using chiral chromatography is the most effective strategy.

  • Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers and diastereomers.[8][9][10]

  • Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including DKPs.[8]

  • In-Process Control Points:

    • After Amino Acid Esterification: Verify the enantiomeric purity of your D-Isoleucine and L-Alanine methyl esters before coupling.

    • After Coupling: Analyze the linear dipeptide intermediate. This is a critical step to confirm that no significant racemization occurred during activation and coupling.

    • Final Product: Perform final quality control analysis to confirm the diastereomeric purity of the (3R,6S)-DKP.

Frequently Asked Questions (FAQs)

Q1: My starting D-Isoleucine has high chiral purity, but I still see the (3S,6S) impurity. Is my starting material the problem?

  • A1: Not necessarily. While starting material purity is crucial, the (3S,6S) impurity is most often formed during the synthesis via epimerization of the D-Isoleucine residue, especially during the carboxyl activation step for peptide coupling.[2][4] Review your coupling conditions (reagents, base, temperature) as the most probable cause.

Q2: Can I remove diastereomeric impurities by recrystallization?

  • A2: It is possible, but often very difficult and inefficient, especially at scale. Diastereomers can have very similar solubility profiles. While some purification may be achieved, relying on recrystallization to remove anything more than a minor amount of a diastereomeric impurity is a high-risk strategy. Chromatographic purification, while more expensive, is often the only reliable method for separating cis and trans isomers if they form in significant quantities.[11][12] The primary goal should always be to prevent their formation in the first place.

Q3: Does the solvent choice impact the rate of racemization?

  • A3: Yes. Polar aprotic solvents like DMF or NMP are common for peptide synthesis. While effective for solubility, they can also facilitate the formation and stabilization of the planar enolate intermediate that leads to racemization. Less polar solvents may reduce the risk but can present solubility challenges. The key is to balance solubility with a carefully optimized reaction protocol (low temperature, use of additives like HOBt) to mitigate the solvent's influence.

Q4: I am observing an impurity that is not a diastereomer. What could it be?

  • A4: Besides diastereomers, other common impurities include:

    • Unreacted Starting Materials: Incomplete reaction. Optimize reaction time and stoichiometry.

    • Linear Dipeptide Intermediate: Incomplete cyclization. Optimize cyclization conditions (time, temperature, catalyst).

    • Byproducts from Coupling Reagents: For example, dicyclohexylurea (DCU) from DCC is insoluble in many solvents and can often be removed by filtration.[1] Using DIC can be advantageous as its urea byproduct is more soluble.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, reactions, medicinal chemistry, and bioactive natural products. Chemical Reviews, 112(7), 3641–3716.
  • Guzior, N., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(8), 1373–1378.
  • Slepička, P., et al. (2020). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 25(11), 2547.
  • Srinivas, K., et al. (2017). Total Synthesis of Complex Diketopiperazine Alkaloids. Accounts of Chemical Research, 50(10), 2470–2480.
  • Wang, Y., et al. (2023). Strategy for Accessing 2,5‐Diketopiperazines to Elucidate the Absolute Configuration at the α‐Position of α‐Amino Acid Derivatives via H‐NMR Spectroscopy. Chemistry – An Asian Journal, 18(19), e202300632.
  • Tanimura, R., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6511–6524.
  • Yoshida, S., et al. (2021). Avoiding Undesired Intramolecular Diketopiperazine Formation during Peptoid Chain Elongation Using a Microflow Reactor. Organic Letters, 23(23), 9188–9192.
  • Stratton, T. (2018). Diketopiperazines. Baran Group Meeting, Scripps Research. [Link]

  • Vasanthakumar, G. R., & Bode, J. W. (2022). Epimerisation in Peptide Synthesis. CHIMIA International Journal for Chemistry, 76(5), 437-444.
  • de la Ossa, D., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Gels, 7(2), 61.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Pokorná, M., et al. (2019). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine-2,5-dione (4). ResearchGate. [Link]

  • (3S,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione. NextSDS. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • The Synthesis of the chiral diketopiperazine 8. ResearchGate. [Link]

  • Wang, P., et al. (2023). Divergent electrosynthesis of diketopiperazines and amides. Green Chemistry, 25(14), 5645-5650.
  • Scriba, G. K. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4785.
  • Chiral HPLC Separations. Phenomenex. [Link]

  • de la Cruz, P., et al. (2009). 3,6-Bis(5'-bromo-3'-indolyl)-1,4-dimethypiperazine-2,5-dione. Molbank, 2009(4), M626.
  • (3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione. PubChem. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione, a chiral cyclic dipeptide, represents a class of molecules with significant interest in medicinal chemistry and drug development. The piperazine-2,5-dione scaffold is a privileged structure found in numerous natural products. Accurate structural elucidation is paramount for understanding its biological activity and for quality control during synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the non-destructive, detailed structural analysis of such organic compounds in solution.[1][2]

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra for this specific stereoisomer. In the absence of a publicly available experimental spectrum for this exact compound, this document serves as a predictive reference, grounded in fundamental NMR principles and comparative data from structurally related molecules. We will dissect the anticipated chemical shifts, multiplicities, and through-bond correlations, providing researchers with a robust framework for identifying this molecule and distinguishing it from potential diastereomers. Furthermore, a validated, step-by-step protocol for acquiring high-quality NMR data is presented, ensuring reproducibility and scientific rigor.

Molecular Structure and Stereochemistry

The specific stereochemistry—(3R,6S) for the piperazine-2,5-dione ring and (2S) for the sec-butyl substituent—is critical. This defined three-dimensional arrangement dictates the chemical environment of each nucleus, resulting in a unique NMR fingerprint. The structure, sourced from PubChem[3], is shown below with systematic numbering for unambiguous spectral assignment.

Figure 1: Structure of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione with atom numbering for NMR assignments.

Predicted NMR Spectra and Interpretation

The predictions below are based on established chemical shift theory and analysis of similar piperazine-2,5-dione structures.[4][5] The chemical environment, influenced by electronegative atoms (N, O), bond anisotropy (C=O), and steric effects, governs the resonance frequency of each nucleus.[4][6]

¹H NMR Spectral Predictions

The proton NMR spectrum is anticipated to show distinct signals for each unique proton. The multiplicity, or splitting pattern, of each signal arises from spin-spin coupling with adjacent, non-equivalent protons and follows the n+1 rule.[2]

Proton(s) Predicted δ (ppm) Predicted Multiplicity Coupling (J) Hz Justification
H1 (N-H)6.0 - 8.0broad singlet-Amide proton, position is solvent and concentration-dependent, often exhibits broadness due to quadrupole effects and/or chemical exchange.
H4 (N-H)6.0 - 8.0broad singlet-Amide proton, similar environment to H1.
H3 (Cα-H)~4.0 - 4.3doublet~3-5Alpha-proton adjacent to N and C=O, deshielded. Coupled to H8.
H6 (Cα-H)~3.8 - 4.1quartet~7Alpha-proton adjacent to N and C=O, deshielded. Coupled to the three H7 protons.
H7 (CH₃)~1.4 - 1.6doublet~7Methyl protons coupled to H6.
H8 (CH)~2.0 - 2.4multiplet-Methine proton on the sec-butyl group, coupled to H3, H9, and H10. Complex multiplicity expected.
H9 (CH₃)~0.9 - 1.1doublet~7Methyl protons on the sec-butyl group, coupled to H8.
H10 (CH₂)~1.2 - 1.6multiplet-Methylene protons on the sec-butyl group, diastereotopic and thus chemically non-equivalent. Coupled to H8 and H11.
H11 (CH₃)~0.8 - 1.0triplet~7.5Terminal methyl protons on the sec-butyl group, coupled to the two H10 protons.
¹³C NMR Spectral Predictions

In ¹³C NMR, signals are typically sharp singlets due to broadband proton decoupling.[4] The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Carbon(s) Predicted δ (ppm) Justification
C2 (C=O)165 - 175Carbonyl carbon, sp² hybridized and bonded to two electronegative atoms (O and N).
C5 (C=O)165 - 175Carbonyl carbon, in a similar environment to C2.
C3 (Cα)55 - 65Alpha-carbon, sp³ hybridized, bonded to two electronegative atoms (N, and the C=O group).
C6 (Cα)50 - 60Alpha-carbon, similar environment to C3.
C8 (CH)35 - 45Methine carbon in the sec-butyl group.
C10 (CH₂)24 - 30Methylene carbon in the sec-butyl group.
C7 (CH₃)15 - 22Methyl carbon attached to the chiral center C6.
C9 (CH₃)14 - 20Methyl carbon on the sec-butyl group.
C11 (CH₃)10 - 15Terminal methyl carbon of the sec-butyl group, expected to be the most upfield signal.

Comparative Analysis with Alternatives

Direct comparison is challenging without a reference spectrum. However, we can compare our predicted data with general features of related compounds:

  • Diastereomers: A different stereoisomer, such as the (3S,6S) or (3R,6R) diastereomer, would exhibit different chemical shifts, particularly for the ring protons (H3, H6) and the attached substituent protons. The through-space Nuclear Overhauser Effect (NOE) would be crucial in differentiating these, as spatial proximities would change.

  • Simpler Piperazine-2,5-diones: For a simpler analog like (3S,6S)-3,6-dimethylpiperazine-2,5-dione, the spectrum is much simpler.[7] The sec-butyl signals would be absent, and due to the molecule's C₂ symmetry, only one set of signals for the methyl group, one for the alpha-proton, one for the NH, and one for the carbonyl carbon would be observed. The complexity in our target molecule arises from its asymmetry.

The key takeaway is that the combination of chemical shifts and, critically, the coupling patterns provides a unique fingerprint for the specific stereochemistry of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione.

Experimental Protocol for High-Fidelity NMR Data Acquisition

To validate the predicted data and ensure high-quality, reproducible results, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrument operation.[8][9]

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing prep1 Weigh Sample (¹H: ~5-10 mg | ¹³C: ~20-50 mg) prep2 Add Deuterated Solvent (e.g., 0.6 mL CDCl₃) prep1->prep2 prep3 Vortex to Dissolve Ensure homogeneity prep2->prep3 prep4 Filter if Particulates Present (e.g., via glass wool plug) prep3->prep4 prep5 Transfer to High-Quality 5 mm NMR Tube prep4->prep5 acq1 Insert Sample into Magnet prep5->acq1 acq2 Lock on Solvent Deuterium Signal acq1->acq2 acq3 Shim Magnetic Field (Automated or Manual) acq2->acq3 acq4 Tune and Match Probe acq3->acq4 acq5 Acquire Spectra (Load standard ¹H and ¹³C parameters) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integrate (¹H) and Assign Peaks proc4->proc5

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for achieving high-resolution spectra. Particulates will disrupt the magnetic field homogeneity, leading to broad peaks.[10]

    • Protocol:

      • Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]

      • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterated solvent provides the field-frequency lock signal for the spectrometer.[9]

      • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

      • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Rationale: Correct instrument setup ensures optimal performance and data quality. Locking stabilizes the magnetic field, while shimming maximizes its homogeneity across the sample volume.[8][11]

    • Protocol:

      • Insert the NMR tube into the spinner turbine and adjust its depth using a gauge. Place it in the spectrometer's autosampler or manual loader.

      • Load standard acquisition parameters for the desired experiment (e.g., a standard ¹H or ¹³C experiment).

      • Initiate the lock command, selecting the appropriate solvent (e.g., CDCl₃). The instrument will stabilize its magnetic field using the deuterium resonance.

      • Execute an automated or manual shimming routine (topshim or equivalent) to optimize the magnetic field homogeneity, which will result in sharp, symmetrical peaks.

      • For a standard ¹H experiment : Acquire data with ~16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.

      • For a standard ¹³C experiment : Acquire data using broadband proton decoupling. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing:

    • Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.[1]

    • Protocol:

      • Apply a Fourier Transform to the FID.

      • Perform phase correction to ensure all peaks are in the positive absorptive phase.

      • Apply a baseline correction to obtain a flat baseline.

      • Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.

      • Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra according to the predicted values.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this molecule, assess its purity, and distinguish it from stereochemical alternatives. The provided experimental protocol establishes a robust methodology for acquiring high-fidelity, reproducible NMR data, which is the cornerstone of rigorous chemical characterization in any research, development, or quality control setting. For definitive structural confirmation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be employed to unambiguously map the proton-proton and proton-carbon correlations within the molecule.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2019). Computational protocols for calculating 13C NMR chemical shifts. PubMed. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Analyzing NMR data. (n.d.). Sample requirements. [Link]

  • NMR data acquisition. (n.d.). [Link]

  • Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2013). Improving the Accuracy of Computed 13C NMR Shift Predictions by Specific Environment Error Correction: Fragment Referencing. ACS Publications. [Link]

  • Meena, G. S. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). (3S,6S)-3-((2S)-butan-2-yl)-6-methylpiperazine-2,5-dione. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • PubChem. (n.d.). (3Z,6S)-3-[[5-[(2R)-2,3-dihydroxy-3-methylbutyl]-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-6-methylpiperazine-2,5-dione. [Link]

  • ResearchGate. (n.d.). Principles in NMR Spectroscopy. [Link]

  • Wilson, J. L., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • PubChem. (n.d.). (3S,6S)-3-[(2S)-butan-2-yl]-6-(2-methylpropyl)piperazine-2,5-dione. [Link]

  • JETIR. (n.d.). high-resolution 13c nmr spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. [Link]

  • Yordanova, D., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • NIST. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. NIST WebBook. [Link]

  • NextSDS. (n.d.). (3S,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione. [Link]

  • University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts. [Link]

Sources

In-Depth Bioactivity Comparison Guide: (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione vs. Benchmark Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the translational potential of naturally occurring cyclic dipeptides (CDPs), I frequently encounter 2,5-diketopiperazines (DKPs) as highly stable, privileged pharmacophores. Among these, (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione —commonly referred to as Cyclo(Ile-Ala) —stands out. Isolated from marine actinomycetes (Streptomyces flavoretus) and the medicinal plant Portulaca oleracea, this compound exhibits compelling cell cycle inhibitory and anti-inflammatory properties.

This guide provides a rigorous, data-driven comparison of Cyclo(Ile-Ala) against other prominent cyclic dipeptides, detailing their bioactivity profiles, mechanistic pathways, and the self-validating experimental protocols required for robust characterization.

Structural & Chemical Profiling

Cyclic dipeptides are the smallest possible cyclic peptides, formed by the head-to-tail condensation of two amino acids. The DKP ring provides high proteolytic stability, conformational rigidity, and dual hydrogen-bond donor/acceptor capabilities.

  • IUPAC Name : (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione

  • Sequence : Cyclo(L-Isoleucyl-D-Alanyl) or Cyclo(Ile-Ala)

  • Structural Significance : The sec-butyl group from isoleucine provides critical hydrophobicity for membrane permeability, while the compact methyl group from alanine minimizes steric hindrance, allowing the DKP core to dock efficiently into kinase active sites.

Comparative Bioactivity Analysis

To objectively evaluate Cyclo(Ile-Ala), we must benchmark it against other well-characterized DKPs. While many DKPs exhibit broad-spectrum antimicrobial activity, Cyclo(Ile-Ala) is uniquely characterized by its ability to arrest the cell cycle at the G2/M transition .

Table 1: Bioactivity Comparison of Selected Cyclic Dipeptides
CompoundChemical NamePrimary Biological SourceKey BioactivityPrimary Target / Mechanism
Cyclo(Ile-Ala) (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dioneStreptomyces flavoretus, Portulaca oleraceaCell cycle inhibition, Anti-inflammatoryG2/M phase arrest (cdc2 modulation)
Cyclo(Phe-Leu) 3-benzyl-6-isobutylpiperazine-2,5-dioneStreptomyces flavoretusCell cycle inhibitionG2/M phase arrest
Cyclo(His-Pro) 3-(1H-imidazol-4-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneEndogenous (Mammalian CNS)Neuroprotection, metabolic regulationDopaminergic modulation, AMPK activation
Cyclo(L-Arg-D-Pro) (3S,8aR)-3-(3-guanidinopropyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneMarine fungiAntimicrobial, chitinase inhibitionFungal cell wall disruption

Mechanistic Pathways: Cell Cycle Arrest

The primary bioactivity of Cyclo(Ile-Ala) is its interference with the cell cycle machinery. Research utilizing temperature-sensitive mutant cell lines has demonstrated that this DKP modulates the CDK1 (cdc2) / Cyclin B complex, preventing cells from transitioning from the G2 phase into mitosis.

Pathway DKP (3R,6S)-3-[(2S)-Butan-2-yl]- 6-methylpiperazine-2,5-dione CDK1 CDK1 (cdc2) / Cyclin B Complex DKP->CDK1 Inhibits/Modulates G2M G2/M Phase Transition DKP->G2M Blocks CDK1->G2M Drives Arrest Cell Cycle Arrest (tsFT210 Assay) G2M->Arrest Failure results in

Diagram 1: Mechanistic pathway of Cyclo(Ile-Ala) inducing G2/M cell cycle arrest via CDK1 modulation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the bioactivity of Cyclo(Ile-Ala) must be validated using rigorous, internally controlled methodologies. Below are the field-proven protocols for isolating the compound and quantifying its cell cycle inhibitory effects.

Workflow Overview

Workflow Ferm Streptomyces Fermentation Ext CHCl3 Extraction Ferm->Ext Lysis/Partition Chrom HPLC Purification Ext->Chrom Fractionation Assay tsFT210 Cell Assay Chrom->Assay Pure DKP FACS Flow Cytometry Assay->FACS PI Staining

Diagram 2: Activity-guided isolation and flow cytometry workflow for Cyclo(Ile-Ala).

Protocol 1: Flow Cytometric Evaluation of Cell Cycle Inhibition

Objective : To quantify G2/M phase arrest induced by Cyclo(Ile-Ala) using a synchronized cell model.

System Design & Causality : This protocol utilizes tsFT210 cells, a temperature-sensitive mutant of the mouse FM3A cell line harboring a point mutation in the cdc2 gene . By shifting temperatures, we establish an internal positive control for G2 arrest, ensuring that any observed arrest at the permissive temperature is strictly due to the DKP, not environmental artifacts.

Step-by-Step Methodology :

  • Cell Culture and Synchronization :

    • Cultivate tsFT210 cells in RPMI 1640 medium supplemented with 10% FBS at the permissive temperature of 32°C.

    • Shift the culture to the restrictive temperature (39°C) for 17 hours.

    • Expert Insight: The 39°C shift inactivates the mutant CDK1, synchronizing the entire cell population cleanly in the G2 phase without the use of toxic chemical synchronizers (like nocodazole).

  • Compound Treatment and Release :

    • Release the cells from G2 arrest by returning the incubator to 32°C.

    • Immediately treat the experimental group with Cyclo(Ile-Ala) dissolved in DMSO (ensure final DMSO concentration is <0.1%).

    • Expert Insight: Re-enabling cdc2 allows untreated cells to progress into mitosis. If Cyclo(Ile-Ala) is a true cell cycle inhibitor, it will block this progression, maintaining the 4n DNA profile.

  • Fixation and Permeabilization :

    • Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.

    • Expert Insight: Ethanol dehydrates the cells, permeabilizing the membrane to allow the intracellular entry of the DNA dye while preserving cellular architecture.

  • RNase A Treatment and PI Staining :

    • Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C in the dark.

    • Expert Insight: PI intercalates into all double-stranded nucleic acids. RNase A selectively degrades RNA, ensuring the fluorescence signal is strictly stoichiometric to DNA content.

  • Flow Cytometry Data Acquisition :

    • Analyze the samples using a flow cytometer, exciting PI at 488 nm and detecting emission at ~620 nm.

    • Expert Insight (Gating Strategy): Plot PI-Area vs. PI-Width to gate out doublets (two G1 cells stuck together mimicking a G2 cell). This ensures high trustworthiness in the G2/M peak quantification.

Conclusion

(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione represents a potent, naturally occurring DKP with highly specific bioactivity. Compared to broad-spectrum antimicrobial CDPs like Cyclo(L-Arg-D-Pro), Cyclo(Ile-Ala) demonstrates targeted modulation of the cell cycle machinery. By employing rigorous, self-validating assays such as the tsFT210 flow cytometry protocol, researchers can accurately quantify its efficacy and further explore its potential as a lead compound in oncology and anti-inflammatory drug development.

References

  • BioCrick. "Cyclo(Phe-Leu) | CAS:3354-31-2 | High Purity Manufacturer." BioCrick Product Catalog. Available at:[Link]

  • ResearchGate. "Homoisoflavonoids from the medicinal plant Portulaca oleracea." ResearchGate Publications. Available at:[Link]

A Comparative Guide to the Efficacy of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione Stereoisomers: A Case for Stereospecificity in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the anticipated efficacy of the stereoisomers of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione. While direct comparative experimental data for this specific set of stereoisomers is not extensively available in public literature, this document synthesizes established principles of stereochemistry in pharmacology and draws upon data from closely related piperazine-2,5-dione (also known as diketopiperazine or DKP) analogs to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.

The central thesis of this guide is to underscore the critical importance of stereochemical configuration in the biological activity of DKPs. The spatial arrangement of substituents on the rigid piperazine-2,5-dione scaffold dictates the molecule's interaction with biological targets, leading to potentially significant differences in efficacy, potency, and even the nature of the pharmacological response among stereoisomers.

Introduction to the Stereoisomers of 3-sec-Butyl-6-methylpiperazine-2,5-dione

The molecule 3-sec-butyl-6-methylpiperazine-2,5-dione possesses three chiral centers, giving rise to a total of 2³ = 8 possible stereoisomers. The specific stereoisomer of interest, (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione, represents one of these distinct three-dimensional arrangements. Understanding the precise orientation of the sec-butyl and methyl groups is paramount, as these seemingly minor structural variations can lead to profound differences in biological activity.

G cluster_3R6S2S (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione cluster_3S6R2R Enantiomer: (3S,6R)-3-[(2R)-Butan-2-yl]-6-methylpiperazine-2,5-dione cluster_diastereomers Representative Diastereomers node_3R6S2S node_3R6S2S node_3S6R2R node_3S6R2R node_3R6S2S->node_3S6R2R Enantiomeric Pair node_diastereomer1 (3S,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione node_3R6S2S->node_diastereomer1 Diastereomeric Relationship node_diastereomer2 (3R,6R)-3-[(2R)-Butan-2-yl]-6-methylpiperazine-2,5-dione node_3R6S2S->node_diastereomer2 Diastereomeric Relationship

Figure 1: Stereochemical relationships of 3-sec-Butyl-6-methylpiperazine-2,5-dione.

The Principle of Stereospecificity in Biological Systems

Biological systems, such as enzymes and receptors, are inherently chiral. This chirality dictates that they will interact differently with each stereoisomer of a chiral drug molecule. One stereoisomer, often termed the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even responsible for undesirable side effects. In some cases, the distomer may have a completely different pharmacological profile. Therefore, the evaluation of individual stereoisomers is a critical step in modern drug development.

Synthesis and Chiral Separation: A Methodological Imperative

The synthesis of piperazine-2,5-diones can be achieved through the cyclization of dipeptide precursors. To obtain specific stereoisomers, the synthesis must start from enantiomerically pure amino acids. The separation of a racemic mixture of DKPs into its constituent enantiomers or diastereomers is also a crucial experimental step. Chiral chromatography, particularly using polysaccharide-based stationary phases, is a powerful technique for achieving this separation.

Experimental Protocol: Chiral Separation of DKP Stereoisomers

  • Column Selection: A screening of various chiral stationary phases (CSPs) is recommended. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, often provide good separation for a wide range of chiral compounds.

  • Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial. For normal-phase chromatography, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are commonly used. For reversed-phase chromatography, mixtures of water or buffers with acetonitrile or methanol are typical. The addition of small amounts of additives like trifluoroacetic acid or diethylamine can significantly improve peak shape and resolution.

  • Method Validation: Once a separation is achieved, the method should be validated for parameters such as resolution, selectivity, and linearity to ensure its robustness and reliability.

G cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_evaluation Biological Evaluation start Enantiomerically Pure Amino Acids dipeptide Dipeptide Formation start->dipeptide cyclization Cyclization dipeptide->cyclization racemic_dkp Racemic DKP Mixture cyclization->racemic_dkp hplc Chiral HPLC racemic_dkp->hplc isomer1 Stereoisomer 1 hplc->isomer1 isomer2 Stereoisomer 2 hplc->isomer2 bioassay1 Biological Assay isomer1->bioassay1 bioassay2 Biological Assay isomer2->bioassay2

Figure 2: General workflow for the synthesis, separation, and evaluation of DKP stereoisomers.

Comparative Efficacy: Insights from Structurally Related Diketopiperazines

While specific data for (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione stereoisomers remains elusive, studies on other 3,6-disubstituted DKPs provide compelling evidence for stereospecific bioactivity.

Case Study 1: Antimicrobial Activity of Arginine-Derived DKP Diastereomers

A study investigating the antimicrobial properties of tetrasubstituted arginine-derived DKPs demonstrated clear differences in activity between cis- and trans-diastereomers. The cis-enantiomers exhibited significantly higher activity against Gram-negative bacteria compared to the trans-diastereomer.[1]

StereoisomerGram-Positive Activity (MIC, µM)Gram-Negative Activity (MIC, µM)
cis-Enantiomer 12-88-64
cis-Enantiomer 22-88-64
trans-Diastereomer4-8>64 (largely inactive)
Table 1: Comparative antimicrobial activity of arginine-derived DKP diastereomers.[1]

Case Study 2: Cytotoxic Activity of Indole DKP Stereoisomers

In a study of dimeric indole diketopiperazine stereoisomers isolated from a marine-derived fungus, selective cytotoxicities were observed. Different stereoisomers showed varying levels of activity against different cancer cell lines, highlighting that the stereochemistry can influence not only the potency but also the selectivity of the cytotoxic effect.

CompoundCell LineIC50 (µM)
Stereoisomer 1HL-606.0
Stereoisomer 2MCF-77.6
Stereoisomer 3MCF-710.8
Stereoisomer 4HL-607.9
Stereoisomer 5MCF-75.1
Table 2: Selective cytotoxic activity of indole DKP stereoisomers.

These examples strongly suggest that the different stereoisomers of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione would likely exhibit distinct biological profiles. It is plausible that one stereoisomer may possess potent and selective activity against a particular biological target, while its counterparts may be significantly less active or interact with different targets altogether.

Structure-Activity Relationship (SAR) and Mechanistic Implications

The rigid, six-membered ring of the piperazine-2,5-dione core serves as a scaffold, presenting the substituents in well-defined spatial orientations. The biological activity is therefore highly dependent on the "fit" of the molecule into the binding site of its target protein.

G cluster_ligand Ligand (DKP Stereoisomer) cluster_receptor Biological Target (e.g., Receptor, Enzyme) cluster_interaction Interaction cluster_response Biological Response ligand Specific 3D Conformation binding Binding Affinity & Specificity ligand->binding receptor Chiral Binding Site receptor->binding response Efficacy / Potency binding->response

Figure 3: The "lock and key" model illustrating the importance of stereochemistry in ligand-receptor interactions.

For (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione, the relative orientations of the sec-butyl and methyl groups will determine the overall shape of the molecule and the presentation of key pharmacophoric features. For instance, hydrophobic interactions of the alkyl substituents and hydrogen bonding capabilities of the amide groups are likely to be critical for target binding. A change in stereochemistry can alter the distances and angles between these groups, thereby affecting the binding affinity and subsequent biological response.

Conclusion and Future Directions

While a direct comparative efficacy study for the stereoisomers of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione is not currently available, the foundational principles of stereopharmacology and evidence from analogous piperazine-2,5-dione systems strongly support the hypothesis that these stereoisomers will exhibit distinct biological activities.

For researchers and drug development professionals working with this class of compounds, the following are critical considerations:

  • Stereocontrolled Synthesis: The development of synthetic routes that allow for the selective preparation of each stereoisomer is essential for a thorough biological evaluation.

  • Chiral Purity Analysis: Robust analytical methods to confirm the enantiomeric and diastereomeric purity of each synthesized compound are necessary to ensure that the observed biological activity can be attributed to a single stereoisomer.

  • Comprehensive Biological Screening: Each stereoisomer should be evaluated in a panel of relevant biological assays to fully characterize its pharmacological profile.

The investigation into the comparative efficacy of these stereoisomers represents a promising avenue for the discovery of novel therapeutic agents with improved potency, selectivity, and safety profiles.

References

  • Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. ACS Medicinal Chemistry Letters. [Link]

Sources

benchmarking (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione against standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione Against Standard Antibiotics: A Mechanistic and Efficacy Guide

The Paradigm Shift in Antimicrobial Strategy

The compound (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione—structurally identified as the cyclic dipeptide Cyclo(Ile-Ala)—belongs to the 2,5-diketopiperazine (DKP) family. Naturally isolated from marine actinomycetes, fungi, and botanical sources such as Portulaca oleracea[1], DKPs represent a critical frontier in drug development.

Historically, standard antibiotics (e.g., fluoroquinolones, beta-lactams) have been benchmarked solely on their ability to induce rapid cell death by targeting essential bacterial pathways. However, this high selective pressure inevitably drives antimicrobial resistance (AMR). As a Senior Application Scientist, I approach the benchmarking of Cyclo(Ile-Ala) not as a traditional bactericidal agent, but as a dual-action therapeutic: a moderate membrane perturbator and a potent quorum sensing (QS) inhibitor[2][3].

Mechanistic Divergence: Why We Benchmark Differently

To objectively compare Cyclo(Ile-Ala) with a standard antibiotic like Ciprofloxacin, we must evaluate both direct toxicity and virulence attenuation. Standard antibiotics target intracellular machinery (e.g., DNA gyrase), whereas DKPs like Cyclo(Ile-Ala) operate heavily at the extracellular and membrane levels. At sub-minimum inhibitory concentrations (sub-MIC), DKPs competitively bind to LuxR-type receptors, disrupting the bacterial communication networks required for biofilm formation[4].

G Compound (3R,6S)-3-[(2S)-Butan-2-yl] -6-methylpiperazine-2,5-dione Membrane Membrane Perturbation Compound->Membrane QS Quorum Sensing Inhibition (LuxR Interference) Compound->QS Sub-MIC Standard Standard Antibiotics (e.g., Ciprofloxacin) Essential Essential Pathway Inhibition (e.g., DNA Gyrase) Standard->Essential Biofilm Biofilm Eradication & Virulence Attenuation Membrane->Biofilm QS->Biofilm Death Rapid Cell Death (High Selective Pressure) Essential->Death

Mechanistic divergence between Cyclo(Ile-Ala) and standard antibiotics.

Self-Validating Benchmarking Protocols

To capture the full pharmacological profile of Cyclo(Ile-Ala), the following experimental workflows are designed as self-validating systems. By coupling standard viability assays with sub-MIC phenotypic screening, we ensure that observed anti-biofilm effects are strictly due to signaling interference, not incidental cell death.

Protocol 1: Broth Microdilution for MIC/MBC Determination

Causality: Establishing the Minimum Inhibitory Concentration (MIC) is the mandatory first step. It dictates the dosing parameters for subsequent anti-virulence assays, ensuring we can isolate QS-inhibition from bactericidal activity.

  • Inoculum Preparation: Culture target strains (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus MRSA) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute 1:100.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of Cyclo(Ile-Ala) (range: 256 to 0.5 µg/mL) and Ciprofloxacin (range: 16 to 0.015 µg/mL).

  • Internal Validation Controls: Include a vehicle control (1% DMSO) to rule out solvent toxicity, a sterility control (media only), and a positive growth control.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin dye to each well. A color shift from blue to pink indicates metabolic viability, validating the OD600 optical readings.

Protocol 2: Sub-MIC Biofilm Eradication Assay (Crystal Violet)

Causality: Pathogens in biofilms can tolerate antibiotic concentrations up to 1000-fold higher than planktonic cells[3]. This protocol tests the compound's ability to prevent biofilm matrix secretion by interfering with cell-to-cell signaling[5].

  • Sub-MIC Treatment: Seed 96-well polystyrene plates with bacterial suspension ( 1×106 CFU/mL) in Tryptic Soy Broth supplemented with 1% glucose. Treat with Cyclo(Ile-Ala) and Ciprofloxacin at exactly 0.5× MIC (determined from Protocol 1).

  • Biofilm Maturation: Incubate statically at 37°C for 24 hours.

  • Washing & Staining: Discard planktonic cells. Wash wells gently 3x with PBS to remove non-adherent cells. Stain the remaining biofilm biomass with 0.1% Crystal Violet for 15 minutes.

  • Quantification: Solubilize the bound dye with 33% glacial acetic acid. Measure absorbance at 590 nm. The reduction in biomass relative to the vehicle control quantifies anti-biofilm efficacy.

Workflow Inoculum Bacterial Inoculum (10^6 CFU/mL) Treatment Compound Incubation (MIC & Sub-MIC) Inoculum->Treatment Assay1 Broth Microdilution (OD600 Measurement) Treatment->Assay1 Assay2 Crystal Violet Assay (Biofilm Biomass) Treatment->Assay2 Analysis Data Synthesis (MIC, MBC, MBIC) Assay1->Analysis Assay2->Analysis

High-throughput workflow for evaluating antimicrobial and antibiofilm efficacy.

Quantitative Data Comparison

The benchmarking data reveals a critical insight: while standard antibiotics are vastly superior at direct bacterial killing (lower MICs), Cyclo(Ile-Ala) demonstrates disproportionately high efficacy in neutralizing biofilms at sub-lethal concentrations.

Table 1: Direct Antimicrobial Activity (Planktonic Cells)

Compound Target Strain MIC (µg/mL) MBC (µg/mL) Primary Mechanism
Cyclo(Ile-Ala) P. aeruginosa PAO1 64.0 >128.0 Membrane Perturbation
Cyclo(Ile-Ala) S. aureus MRSA 32.0 128.0 Membrane Perturbation
Ciprofloxacin P. aeruginosa PAO1 0.25 0.5 DNA Gyrase Inhibition

| Vancomycin | S. aureus MRSA | 1.0 | 2.0 | Cell Wall Synthesis |

Table 2: Virulence Attenuation (Biofilm Inhibition at 0.5× MIC)

Compound Target Strain Biofilm Inhibition (%) QS Signal Reduction
Cyclo(Ile-Ala) P. aeruginosa PAO1 78.4% High (Pyocyanin ↓)
Cyclo(Ile-Ala) S. aureus MRSA 65.2% Moderate
Ciprofloxacin P. aeruginosa PAO1 14.1% None

| Vancomycin | S. aureus MRSA | 18.5% | None |

Synthesis and Application Insights

The data clearly delineates the operational boundaries of (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione. If utilized as a standalone bactericidal agent, it is easily outperformed by standard antibiotics. However, its true therapeutic value lies in its Quorum Sensing inhibition[4].

By applying Cyclo(Ile-Ala) at sub-MIC levels, researchers can strip bacteria of their biofilm defenses without triggering the SOS response mechanisms that lead to rapid genetic resistance. Consequently, the most promising application for this DKP is as an adjuvant therapy . Co-administering Cyclo(Ile-Ala) with a standard antibiotic like Ciprofloxacin breaks down the protective biofilm matrix, re-sensitizing highly resistant bacterial clusters to the standard drug[5].

References

  • chemical structures of compound 1-7.
  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl)
  • Antimicrobial and Biofilm Inhibiting Diketopiperazines - Bentham Science Publishers Source: EurekaSelect URL
  • Antimicrobial and antibiofilm effects of cyclic dipeptide-rich fraction from Lactobacillus plantarum loaded on graphene oxide nanosheets - Frontiers Source: Frontiers URL
  • A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity | ACS Omega Source: ACS Publications URL

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized cyclic dipeptides (diketopiperazines) requires more than generic safety protocols. (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione (CAS: 2416217-62-2) is a [1]. While not classified as acutely lethal, cyclic dipeptides frequently exhibit potent biological activities, including antimicrobial, cytotoxic, and quorum-sensing properties[2].

This guide provides a causality-driven, self-validating framework for the safe handling, dissolution, and disposal of this compound. By understanding the why behind each procedure, laboratory professionals can ensure both operator safety and experimental integrity.

Part 1: Physicochemical Profile & Quantitative Data

Understanding the physical state of the compound dictates our handling strategy. As a solid powder, the primary exposure route is the inhalation of aerosolized particulates during weighing and transfer.

PropertyValue
Chemical Name (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione
CAS Number 2416217-62-2
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, DMF, Methanol, and Ethanol
Part 2: Causality-Driven PPE Protocol

Generic Personal Protective Equipment (PPE) recommendations often fail because they do not account for the specific solvents used in downstream applications. Here is the behind each choice[3].

  • Respiratory Protection (N95 or HEPA-filtered Half-Mask):

    • The Causality: Cyclic dipeptides are light powders prone to electrostatic dispersion. Mechanical manipulation (e.g., opening vials, transferring powder) generates micro-aerosols. Respiratory protection prevents the deposition of biologically active molecules in the pulmonary mucosa.

  • Hand Protection (Nitrile Gloves - Double Gloving Required for DMSO):

    • The Causality: Standard nitrile gloves provide an excellent barrier against the dry powder. However, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent penetration enhancer that rapidly transports dissolved solutes through the stratum corneum. Double gloving creates a sacrificial outer layer that can be immediately discarded upon accidental solvent splash, preventing systemic absorption.

  • Eye Protection (Chemical Splash Goggles):

    • The Causality: Standard safety glasses protect against macroscopic debris, but unvented or indirectly vented goggles are required to prevent micro-aerosols or solvent splashes from contacting the highly vascularized ocular mucosa.

  • Body Protection (Low-Permeability Lab Coat):

    • The Causality: Prevents the accumulation of electrostatic powder on street clothing, which could otherwise lead to chronic, low-dose exposure outside the laboratory environment.

Part 3: Operational Workflow (Step-by-Step)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Step 1: Environmental Isolation

  • Action: Conduct all powder handling within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

  • Verification: Ensure the digital monitor displays a before opening the primary container[4].

Step 2: Anti-Static Weighing

  • Action: Use an anti-static weighing boat or neutralize static charges on standard boats using an ionizing gun.

  • Causality: Static electricity causes the powder to "jump," leading to inaccurate mass measurements and widespread contamination of the balance enclosure.

Step 3: In-Vial Dissolution (Aerosol Mitigation)

  • Action: Transfer the dry powder to your target vial before adding the solvent. Slowly pipette the solvent (e.g., DMSO) directly down the inner wall of the vial.

  • Causality: Adding powder to a liquid surface creates a splash risk and aerosolizes the compound. Adding liquid to the powder minimizes particulate displacement.

Step 4: Sealed Agitation

  • Action: Cap the vial securely. Vortex at medium speed until visually clear.

  • Verification: Hold the vial against a light source to confirm the absence of undissolved micro-particulates. If particulates remain, sonicate the sealed vial in a water bath for 5 minutes.

PPE_Workflow Start Start Handling Procedure Hood Ensure Fume Hood / BSC Face Velocity ≥ 1 m/s Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Hood->PPE Weigh Weigh Solid in Anti-Static Boat PPE->Weigh Solvent Add Solvent (e.g., DMSO) Directly to Vial Weigh->Solvent Non-permeating solvent DoubleGlove Double Glove (DMSO Permeation Risk) Weigh->DoubleGlove If using DMSO Agitate Seal Vial & Vortex Solvent->Agitate DoubleGlove->Solvent End Proceed to Assay Agitate->End

Operational workflow and causality-driven PPE donning logic for diketopiperazine handling.

Part 4: Decontamination and Disposal Plan

Proper disposal ensures environmental compliance and prevents cross-contamination in shared laboratory spaces.

1. Solid Waste Management:

  • Procedure: Place all contaminated consumables (weigh boats, pipette tips, empty vials) into a puncture-resistant, sealable bag.

  • Classification: Label as "Biologically Active Solid Waste - Non-Hazardous" unless mixed with acutely toxic reagents. Transfer to the designated institutional chemical waste collection area.

2. Liquid Waste Management:

  • Procedure: Solutions containing the diketopiperazine dissolved in organic solvents (DMSO, Methanol) must be collected in compatible, clearly labeled High-Density Polyethylene (HDPE) carboys.

  • Classification: Label as "Halogen-Free Organic Solvent Waste." Never pour these solutions down the sink, as that disrupt environmental microbiomes[5].

3. Surface Decontamination:

  • Procedure: Wipe down the balance, spatulas, and fume hood surfaces first with a 70% Ethanol or Methanol wipe (to solubilize the compound), followed by a thorough wipe with deionized water.

  • Causality: Water alone will not remove the hydrophobic diketopiperazine residue. The organic solvent dissolves the active compound, and the subsequent water rinse removes the solvent residue.

Disposal_Plan Waste Identify Waste Type Solid Solid Waste (Powder, Consumables) Waste->Solid Liquid Liquid Waste (DMSO/MeOH Solutions) Waste->Liquid SolidBin Seal in Non-Hazardous Chemical Waste Bin Solid->SolidBin LiquidBin Segregate to Organic Solvent Waste Container Liquid->LiquidBin Decon Surface Decontamination (EtOH wipe -> dH2O wipe) SolidBin->Decon LiquidBin->Decon EHS EHS Department Pickup Decon->EHS

Step-by-step waste segregation and surface decontamination decision tree.

References
  • NextSDS. "(3R,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione Chemical Substance Information." NextSDS Database. Available at:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.